Fumarate hydratase-IN-1 is a small molecule compound that serves as an inhibitor of fumarate hydratase, an enzyme integral to the tricarboxylic acid cycle. This enzyme catalyzes the reversible hydration of fumarate to malate, playing a crucial role in cellular metabolism. Dysregulation of fumarate hydratase activity is associated with various metabolic disorders and cancers, particularly hereditary leiomyomatosis and renal cell carcinoma. The identification of fumarate hydratase-IN-1 has significant implications for therapeutic interventions targeting these conditions.
Fumarate hydratase-IN-1 was developed through high-throughput screening methods aimed at identifying small molecule activators or inhibitors of human fumarate hydratase. The compound was identified from a library of over 57,000 small molecules screened for their ability to modulate the activity of fumarate hydratase .
Fumarate hydratase-IN-1 is classified as a non-covalent inhibitor that selectively targets the fumarate hydratase enzyme. Its mechanism of action involves binding to the enzyme and inhibiting its catalytic activity, thereby affecting metabolic pathways dependent on fumarate and malate conversion.
The synthesis of fumarate hydratase-IN-1 involves several key steps, typically initiated by the identification of suitable starting materials that can undergo chemical transformations to yield the desired compound. The synthesis process may include:
The molecular structure of fumarate hydratase-IN-1 can be elucidated using X-ray crystallography or nuclear magnetic resonance spectroscopy. These techniques provide detailed information on the three-dimensional arrangement of atoms within the compound, including:
The molecular formula, molecular weight, and other relevant structural data are essential for understanding the compound's properties. For instance, typical data might include:
Fumarate hydratase-IN-1 participates in various chemical reactions primarily through its interaction with fumarate hydratase. The inhibition mechanism can be described as follows:
Technical details regarding kinetics (e.g., IC50 values) provide insights into the potency and efficacy of fumarate hydratase-IN-1 as an inhibitor.
The mechanism by which fumarate hydratase-IN-1 exerts its effects involves several biochemical pathways:
Quantitative analyses demonstrate that cells with inhibited fumarate hydratase exhibit increased intracellular fumarate concentrations, which correlate with changes in metabolic fluxes within the tricarboxylic acid cycle .
Fumarate hydratase-IN-1 exhibits physical characteristics such as:
Key chemical properties include:
Relevant data often includes melting point, boiling point, and spectral data confirming chemical identity.
Fumarate hydratase-IN-1 has several applications in scientific research:
The ongoing research into this compound highlights its potential as a valuable asset in understanding metabolic diseases and developing targeted therapies.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: